molecular formula C15H20BNO6 B7957937 Ethyl 2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Ethyl 2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7957937
M. Wt: 321.14 g/mol
InChI Key: TVZPXUQZJBOFDD-UHFFFAOYSA-N
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Description

Ethyl 2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a nitro group, an ester group, and a boronate ester, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO6/c1-6-21-13(18)11-9-10(7-8-12(11)17(19)20)16-22-14(2,3)15(4,5)23-16/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZPXUQZJBOFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

    Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce the nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Borylation: The nitrated product is then subjected to a borylation reaction. This involves the use of bis(pinacolato)diboron and a palladium catalyst under mild conditions to introduce the boronate ester group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous base.

    Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), water

    Coupling: Aryl halides, palladium catalyst, base (e.g., potassium carbonate)

Major Products

    Reduction: Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

    Hydrolysis: 2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

    Coupling: Biaryl compounds

Scientific Research Applications

Ethyl 2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound is used in the development of new drugs, especially those targeting cancer and infectious diseases.

    Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism by which Ethyl 2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects depends on the specific application. In Suzuki-Miyaura coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological systems, the nitro group can be reduced to an amino group, which can then interact with various biomolecules.

Comparison with Similar Compounds

Ethyl 2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other similar compounds such as:

    Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a benzene ring.

    4-Methoxycarbonylphenylboronic acid pinacol ester: Similar boronate ester group but with a methoxycarbonyl group instead of a nitro group.

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their functional groups.

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